2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6,7-PENTAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a tetrahydroquinoline moiety. This compound is of interest due to its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .
Preparation Methods
The synthesis of 2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6,7-PENTAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple stepsThe final step involves the coupling of this intermediate with the tetrahydroquinoline moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry.
Biology: For its interaction with alpha1-adrenergic receptors.
Medicine: Potential therapeutic agent for conditions like hypertension and cardiac arrhythmias.
Industry: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels. By binding to these receptors, the compound can modulate vascular tone and blood pressure .
Comparison with Similar Compounds
Similar compounds include other arylpiperazine derivatives such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but differ in their specific binding affinities and pharmacokinetic profiles. The unique structure of 2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6,7-PENTAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE provides distinct advantages in terms of receptor selectivity and potential therapeutic applications .
Properties
Molecular Formula |
C27H37N3O2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1-yl)ethanone |
InChI |
InChI=1S/C27H37N3O2/c1-19-15-22-21(3)17-27(4,5)30(24(22)16-20(19)2)26(31)18-28-11-13-29(14-12-28)23-9-7-8-10-25(23)32-6/h7-10,15-16,21H,11-14,17-18H2,1-6H3 |
InChI Key |
LSIQBMAVNKOQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C)C(=O)CN3CCN(CC3)C4=CC=CC=C4OC)(C)C |
Origin of Product |
United States |
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